Product packaging for 4,6-dichloro-1H-indazole-3-carboxylic acid(Cat. No.:CAS No. 885520-64-9)

4,6-dichloro-1H-indazole-3-carboxylic acid

Cat. No.: B3293610
CAS No.: 885520-64-9
M. Wt: 231.03 g/mol
InChI Key: WOZHSPNLKJFNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Heterocycles as Pharmacophores

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least one nitrogen atom in addition to carbon atoms. wisdomlib.org These structures are of paramount importance in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. nih.govresearchgate.net It is estimated that approximately 75% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. nih.govresearchgate.net

The significance of these compounds stems from their ability to engage in various interactions with biological targets. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for binding to proteins and nucleic acids. nih.govmdpi.com This ability to form stable complexes with biological macromolecules is a key factor in their therapeutic effect. mdpi.com Furthermore, the diverse structures and electronic properties of these heterocycles allow for fine-tuning of a molecule's pharmacological profile. openmedicinalchemistryjournal.com They are integral components of many essential biological molecules, including vitamins, alkaloids, and the nucleic acids that constitute DNA and RNA. nih.govmdpi.com

Overview of Indazole Derivatives as Privileged Structures in Drug Discovery

Within the broad family of nitrogen-containing heterocycles, the indazole scaffold holds a special status as a "privileged structure." nih.govresearchgate.net This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple, unrelated biological targets, making them versatile starting points for drug design. vdoc.pub The indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a recurrent motif in many biologically active molecules. researchgate.netnih.gov

The versatility of the indazole scaffold has led to the development of numerous therapeutic agents across different disease areas, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV agents. nih.govresearchgate.netnih.gov The success of indazole-based drugs such as Benzydamine, Granisetron, Axitinib, and Pazopanib underscores the importance of this scaffold in the pharmaceutical industry. researchgate.netpnrjournal.com The ability to readily modify the indazole core at various positions allows chemists to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Marketed Drugs Featuring the Indazole Scaffold
Drug NameTherapeutic Application
BenzydamineAnti-inflammatory
GranisetronAntiemetic (5-HT3 antagonist)
AxitinibAnticancer (Tyrosine kinase inhibitor)
PazopanibAnticancer (Tyrosine kinase inhibitor)
EntrectinibAnticancer (Tyrosine kinase inhibitor)

Contextualization of the 1H-Indazole-3-Carboxylic Acid Core in Bioactive Molecules

The 1H-indazole-3-carboxylic acid moiety serves as a critical intermediate and structural component in the synthesis of various bioactive compounds. researchgate.netgoogle.com The carboxylic acid group at the 3-position provides a key handle for chemical modification, allowing for the attachment of different functional groups to explore structure-activity relationships (SAR). researchgate.netderpharmachemica.comjocpr.com

This core has been instrumental in the development of compounds targeting a range of biological pathways. For instance, derivatives of 1H-indazole-3-carboxylic acid have been investigated for their potential as anti-spermatogenic agents. researchgate.net Furthermore, the synthesis of various 1H-indazole-3-carboxamides has been a focus of research, leading to the discovery of molecules with antimicrobial and other pharmacological activities. researchgate.netderpharmachemica.com The ability to generate libraries of diverse compounds from this central core highlights its strategic importance in drug discovery programs. jocpr.com The synthesis of this core can be achieved through various methods, including the diazotization of o-toluidine (B26562) followed by the introduction of a carboxyl group. researchgate.net

Research Landscape of Dichloro-Substituted Indazole Scaffolds

The introduction of dichloro-substituents onto the indazole scaffold significantly influences the electronic and steric properties of the molecule, which can lead to enhanced biological activity and target specificity. The positions of the chlorine atoms on the benzene ring are crucial in determining the molecule's interaction with its biological target.

Research into dichloro-substituted indazoles has yielded potent inhibitors of various enzymes, particularly protein kinases. For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.govresearchgate.net In this series, compound 10a (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide) was identified as a potent FGFR1 inhibitor. researchgate.net Further optimization led to the discovery of 102 (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide), which exhibited even more potent FGFR1 inhibitory activity. nih.gov

The specific compound of interest, 4,6-dichloro-1H-indazole-3-carboxylic acid , serves as a key building block in creating such complex molecules. Its chemical properties, including a molecular formula of C₈H₄Cl₂N₂O₂ and a molecular weight of 243.04 g/mol , define its potential as a precursor in organic synthesis. vulcanchem.com The presence of chlorine atoms at positions 4 and 6 activates the ring for further chemical reactions, such as nucleophilic aromatic substitution. vulcanchem.com

Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₄Cl₂N₂O₂ vulcanchem.com
Molecular Weight243.04 g/mol vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2O2 B3293610 4,6-dichloro-1H-indazole-3-carboxylic acid CAS No. 885520-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZHSPNLKJFNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268662
Record name 4,6-Dichloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-64-9
Record name 4,6-Dichloro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Indazole 3 Carboxylic Acids

General Synthetic Routes to 1H-Indazole-3-Carboxylic Acid and Its Derivatives

The construction of the 1H-indazole-3-carboxylic acid scaffold can be achieved through various synthetic strategies, ranging from historical classical methods to modern, more scalable processes.

Historically, the synthesis of the indazole ring system has relied on cyclization reactions of appropriately substituted benzene (B151609) precursors. Many of these foundational methods proceed by generating the pyrazole (B372694) portion of the bicyclic structure from starting materials like isatins, phenylhydrazines, or o-toluidines jocpr.com. One of the earliest methods, developed by Emil Fischer, involved the thermal cyclization of o-hydrazinocinnamic acid to produce the 1H-indazole core caribjscitech.com. Another common classical route involves the hydrolysis of isatin, followed by conversion of the resulting intermediate to a diazonium salt. Subsequent reduction forms an aryl hydrazine, which then undergoes cyclization under acidic conditions to yield the indazole acid google.com. While foundational, these methods can sometimes be limited by harsh reaction conditions or the availability of specific precursors.

Contemporary synthetic chemistry has focused on developing more efficient, safer, and scalable methods for producing indazole-3-carboxylic acid and its derivatives, moving away from potentially hazardous intermediates.

A significant advancement in the synthesis of 1H-indazole-3-carboxylic acid is the development of routes that avoid the use of diazonium salt intermediates, which can be unstable and pose safety risks on a large scale. One such patented method provides a safe and easily scalable, three-step synthesis starting from commercially available phenylhydrazine and benzaldehyde google.com. The key steps in this process are:

Reaction of phenylhydrazine with benzaldehyde to form benzaldehyde phenylhydrazone.

Treatment of the phenylhydrazone with oxalyl chloride to yield an intermediate.

A Friedel-Crafts reaction with aluminum chloride, followed by hydrolysis and ring rearrangement, produces the final 1H-indazole-3-carboxylic acid google.com.

This diazonium-free pathway represents a significant improvement for the large-scale industrial production of this key intermediate google.com.

Modern synthetic efforts also include the development of one-pot reactions that increase efficiency by reducing the number of isolation and purification steps. A one-step synthesis has been developed to generate a series of 1H-indazole-3-carboxylic acid derivatives directly from substituted anilines google.com. This method involves the in situ generation of a diazo salt which then cyclizes to form the indazole ring, offering advantages such as mild reaction conditions, short reaction times, and high yields google.com.

Another modern approach involves the [3+2] cycloaddition of diazo compounds with arynes. The reaction between various diazo compounds and o-(trimethylsilyl)aryl triflates, in the presence of a fluoride source like cesium fluoride (CsF), provides a direct and efficient route to a wide range of substituted indazoles under mild conditions organic-chemistry.org. For example, the reaction of benzyne (generated in situ) with ethyl diazoacetate yields ethyl 1H-indazole-3-carboxylate orgsyn.org.

Starting MaterialsKey ReagentsProductMethod TypeReference
Phenylhydrazine, BenzaldehydeOxalyl chloride, AlCl₃1H-Indazole-3-carboxylic acidDiazonium-Free, Multi-Step google.com
Substituted AnilineNaNO₂, Acid1H-Indazole-3-carboxylic acid derivativeOne-Pot google.com
o-(trimethylsilyl)aryl triflate, Diazo compoundCsF or TBAFSubstituted 1H-Indazole[3+2] Cycloaddition organic-chemistry.org
IsatinNaOH, NaNO₂, Acid1H-Indazole-3-carboxylic acidClassical, Multi-Step google.com

Once the indazole nucleus is formed, its further functionalization is a key step in the synthesis of complex target molecules. Regioselectivity, particularly at the nitrogen atoms, is a common challenge.

The direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products, and achieving high selectivity for one isomer can be challenging nih.gov. For indazole-3-carboxylic acid and its esters, controlling the site of alkylation is crucial for the synthesis of many pharmacologically active compounds.

Several strategies have been developed to favor N1-alkylation. The choice of base and solvent system plays a critical role in determining the N1/N2 ratio. A systematic study revealed that using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N1-selectivity, particularly for indazoles with electron-withdrawing substituents at the C3-position, such as a carboxyl or carboxamide group researchgate.netd-nb.inforesearchgate.net. This high regioselectivity is postulated to arise from the coordination of the sodium cation with the indazole N2-atom and an oxygen atom in the C3-substituent nih.govresearchgate.net.

The table below summarizes findings on the regioselective alkylation of C3-substituted indazoles.

Indazole Substrate (C3-substituent)Alkylating AgentConditions (Base, Solvent)N1:N2 RatioReference
-CO₂MePentyl bromideNaH, THF>99:1 d-nb.info
-CONH₂Pentyl bromideNaH, THF>99:1 d-nb.info
-COMePentyl bromideNaH, THF>99:1 d-nb.info
-CO₂HVarious alkyl halidesNot specifiedN1-selective diva-portal.org
-Br (for methyl 5-bromo-1H-indazole-3-carboxylate)Isopropyl iodideNaH, DMF38:46 nih.gov

Regioselective Functionalization of the Indazole System

Selective Derivatization of Other Positions

The selective functionalization of the carbocyclic ring (positions 4, 5, 6, and 7) of an indazole-3-carboxylic acid scaffold, particularly one already bearing substituents like chlorine atoms, presents a significant synthetic challenge. The inherent reactivity of the indazole system often favors substitution at the C3 position or N-alkylation at the N1 and N2 positions of the pyrazole ring. beilstein-journals.org

Directing group strategies are commonly employed to achieve site-selectivity in the C-H functionalization of heterocyclic systems. For the related indole scaffold, installing directing groups at the N1 or C3 position has enabled selective functionalization at various positions of the benzene core, including C4, C5, C6, and C7, using transition-metal catalysis. nih.gov For instance, an N-P(O)tBu2 group on an indole can direct palladium and copper catalysts to produce C7 and C6 arylation products, respectively. nih.gov While these methods have not been specifically reported for 4,6-dichloro-1H-indazole-3-carboxylic acid, they represent a potential strategic approach. The carboxylic acid group at C3 or a derivative thereof could potentially act as a directing group to facilitate C4 or C5 functionalization. However, the existing chloro substituents at C4 and C6 would electronically deactivate the ring towards electrophilic substitution and sterically hinder access to adjacent positions (C5 and C7), further complicating such transformations. Recent advances in the C-H functionalization of 2H-indazoles have demonstrated pathways for modification at the benzene ring, which could offer insights for future synthetic design. rsc.org

Synthesis of Dichloro-1H-Indazole Carboxylic Acid Scaffolds

The construction of the core this compound structure is a multi-step process that can be approached through various synthetic routes.

Two primary strategies can be envisioned for the synthesis of the this compound framework:

Late-Stage Halogenation: This approach involves the initial synthesis of the parent 1H-indazole-3-carboxylic acid, followed by selective chlorination. The direct chlorination of the indazole ring can be challenging due to the potential for multiple products and harsh reaction conditions. However, controlled chlorination using reagents such as chlorine (Cl₂) or thionyl chloride (SOCl₂) under specific conditions could potentially install the chloro groups at the desired 4 and 6 positions. The electron-donating nature of the pyrazole ring tends to activate the benzene moiety towards electrophilic substitution, but directing effects would need to be carefully controlled.

Ring Construction from Halogenated Precursors: A more regiochemically controlled method involves building the indazole ring from a starting material that already contains the desired dichlorination pattern. This strategy relies on established indazole syntheses, such as the Jacobsen or related diazotization-cyclization reactions, applied to a suitably substituted aniline precursor. A plausible precursor for this route is 3,5-dichloro-2-methylaniline.

A potential synthetic pathway is outlined in the table below:

StepReactionPrecursorReagentsProduct
1Diazotization & Cyclization3,5-dichloro-2-methylanilineAcetic Anhydride, Isopentyl Nitrite4,6-dichloro-1H-indazole
2C3-Carboxylation4,6-dichloro-1H-indazolen-Butyllithium, CO₂This compound

This approach offers superior control over the placement of the chlorine atoms, though it requires the synthesis of the specific halogenated precursor.

The success of constructing the indazole framework from pre-halogenated starting materials hinges on the availability of those precursors. The key intermediate for the synthesis of the target molecule via this route is 3,5-dichloro-2-methylaniline .

The synthesis of substituted anilines is well-established in organic chemistry. 3,5-dichloro-2-methylaniline can be prepared from commercially available starting materials. One common method involves the reduction of a corresponding nitroaromatic compound, such as 1,3-dichloro-2-methyl-4-nitrobenzene. An alternative reported synthesis of 3-chloro-2-methylaniline proceeds via the chlorination and subsequent reduction of o-nitrotoluene. guidechem.comprepchem.com A similar strategy could be adapted for a dichlorinated analogue. A patented method describes the synthesis of 3-chloro-2-methylaniline by the reduction of 6-chloro-2-nitrotoluene using polysulfides. patsnap.com

Once the 3,5-dichloro-2-methylaniline precursor is obtained, it can be converted to 4,6-dichloro-1H-indazole. A common method for this transformation is the Jacobsen indazole synthesis, which involves diazotization of the aniline followed by intramolecular cyclization. This is often achieved by treating the aniline with an acylating agent like acetic anhydride, followed by reaction with a nitrite source such as isopentyl nitrite or sodium nitrite.

The carboxylic acid group at the C3 position is a versatile functional handle for further molecular elaboration, enabling the synthesis of a wide array of derivatives through standard transformations.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. nih.gov This transformation is achieved by coupling the carboxylic acid of this compound with a primary or secondary amine. The direct reaction is generally not feasible due to an acid-base reaction that deactivates the amine nucleophile. Therefore, the carboxylic acid must first be activated. nih.govresearchgate.net

This activation is accomplished using a variety of coupling reagents . These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The reaction typically proceeds through a highly reactive intermediate, such as an active ester, an O-acylisourea, or an acid anhydride. Common coupling protocols often include an additive, like 1-hydroxybenzotriazole (HOBt), to suppress side reactions and minimize racemization if chiral amines are used. nih.govpeptide.com The choice of coupling reagent and conditions can be critical, especially for electron-deficient carboxylic acids or sterically hindered substrates. nih.gov

Table of Common Amide Coupling Reagents

Reagent Name Acronym Class Byproducts Notes
N,N'-Dicyclohexylcarbodiimide DCC Carbodiimide Dicyclohexylurea (DCU) DCU is poorly soluble and precipitates, facilitating removal. Not suitable for solid-phase synthesis. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC or EDCI Carbodiimide Water-soluble urea Byproduct is easily removed by aqueous workup. researchgate.net
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Aminium/Uronium Salt Tetramethylurea Highly efficient, fast reactions with low racemization, especially with HOBt. peptide.com
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU Aminium/Uronium Salt Tetramethylurea Very effective for difficult couplings, including with electron-deficient amines.

The general procedure involves dissolving the indazole carboxylic acid, amine, coupling reagent, and often an additive and a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). derpharmachemica.com

Esterification: The carboxylic acid can be converted to its corresponding ester, which can be a final target molecule or an intermediate for further reactions. The most common method is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess as the solvent, or water is removed as it is formed. researchgate.net

Hydrazide Formation: Acid hydrazides are valuable synthetic intermediates. The most common route to prepare 1H-indazole-3-carbohydrazide derivatives is a two-step process starting from the carboxylic acid.

Esterification: The carboxylic acid is first converted to a simple alkyl ester, typically the methyl or ethyl ester, via Fischer esterification as described above.

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O), usually in a protic solvent like ethanol (B145695), under reflux conditions. The hydrazine acts as a nucleophile, displacing the alkoxy group of the ester to form the stable carbohydrazide.

StepReactantsReagents/ConditionsProduct
1This compound + MethanolH₂SO₄ (cat.), RefluxMethyl 4,6-dichloro-1H-indazole-3-carboxylate
2Methyl 4,6-dichloro-1H-indazole-3-carboxylateHydrazine hydrate, Ethanol, Reflux4,6-dichloro-1H-indazole-3-carbohydrazide

This two-step sequence is generally efficient and provides a reliable method for accessing the hydrazide derivative for further functionalization.

Structure Activity Relationship Sar Studies of Indazole Carboxylic Acid Derivatives

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of indazole carboxylic acid derivatives can be significantly modulated by the nature and position of substituents on the indazole core. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to biological targets.

Influence of Halogenation, with Specific Emphasis on Dichloro-Substitutions

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. In the context of indazole derivatives, the introduction of halogen atoms, particularly chlorine, can have a profound impact.

Specifically, the presence of dichloro-substitutions at the 4 and 6 positions of the 1H-indazole-3-carboxylic acid core is a key feature in some biologically active molecules. For instance, in the development of novel herbicides, it has been observed that substitutions on the indazole ring are related to the root inhibitory activity in weeds. nih.gov Studies on 6-indazolyl-2-picolinic acids revealed that compounds with electron-withdrawing substituents on the indazole ring demonstrated enhanced herbicidal activity. nih.gov The chlorine atoms at the 4 and 6 positions of 4,6-dichloro-1H-indazole-3-carboxylic acid are strongly electron-withdrawing, which can significantly influence the electronic distribution of the indazole ring system and its interaction with target proteins.

The predicted physicochemical properties of this compound, such as its LogP (partition coefficient) value of approximately 2.0–2.5, suggest a moderate level of lipophilicity. vulcanchem.com This property is crucial for membrane permeability, a key factor for the bioavailability of a compound. vulcanchem.com The presence of the two chlorine atoms contributes to this lipophilicity, while also potentially enhancing binding affinity through halogen bonding interactions with the target protein.

Modifications at the Indazole Nitrogen (N1) and Their Conformational Effects

The nitrogen atoms of the indazole ring, particularly the N1 position, are common sites for chemical modification. Alkylation or arylation at the N1 position can significantly alter the conformational preferences of the molecule and, consequently, its biological activity.

The synthesis of N1-substituted indazole-3-carboxylic acids is a widely explored area. vulcanchem.com For example, a method for the direct and selective alkylation of indazole-3-carboxylic acid at the N1-position has been developed for the preparation of synthetic cannabinoids. diva-portal.org This highlights the importance of N1-substitution in modulating the pharmacological profile of indazole-based compounds.

Chemical Modifications and Bioisosteric Replacements at the Carboxylic Acid (C3) Position

The carboxylic acid group at the C3 position of the indazole ring is a critical functional group that is often involved in key interactions with biological targets, typically through the formation of hydrogen bonds or salt bridges. However, in some cases, the carboxylic acid moiety can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. dntb.gov.ua Therefore, chemical modifications and bioisosteric replacements of the C3-carboxylic acid are common strategies in drug design.

One of the most frequent modifications is the conversion of the carboxylic acid to an amide. The synthesis of indazole-3-carboxamides has been extensively reported, with these derivatives showing a range of biological activities, including potential as anticancer agents and calcium-release activated calcium (CRAC) channel blockers. researchgate.netnih.govresearchgate.net The SAR of these carboxamides reveals that the nature of the substituent on the amide nitrogen is crucial for activity. researchgate.net

Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or acyl sulfonamides, is another widely used approach. nih.govdntb.gov.uajocpr.com These bioisosteres can mimic the acidic nature of the carboxylic acid while offering advantages in terms of metabolic stability and pharmacokinetic profile. nih.govnih.gov For example, tetrazoles have a similar pKa to carboxylic acids and can participate in similar interactions with biological targets. researchgate.net Neutral bioisosteres that rely on hydrogen bonding or cation-π interactions have also been explored as carboxylic acid replacements. nih.gov

Quantitative and Qualitative Structure-Activity Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. diva-portal.org QSAR models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features (descriptors) that are most influential.

For indazole carboxylic acid derivatives, QSAR studies can provide valuable insights into the structural requirements for a specific biological activity. Descriptors such as lipophilicity (LogP), electronic parameters (e.g., Hammett constants), and steric factors (e.g., molar refractivity) are commonly used to build QSAR models. These models can then be used to predict the activity of newly designed compounds, thereby guiding the optimization of lead structures.

Qualitative SAR analysis, often based on the visual inspection of the structures of active and inactive compounds, also plays a crucial role. For example, the observation that electron-withdrawing groups at the 4 and 6 positions of the indazole ring enhance herbicidal activity is a qualitative SAR finding. nih.gov Such qualitative rules, derived from experimental data, provide a conceptual framework for the design of new analogs.

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of key pharmacophoric features and binding motifs is a critical step in understanding the SAR of a compound series.

For indazole-3-carboxylic acid derivatives, the key pharmacophoric elements generally include:

The indazole ring: This bicyclic system serves as a rigid scaffold to orient the other functional groups in the correct spatial arrangement for binding.

The C3-carboxylic acid (or a bioisostere): This group typically acts as a hydrogen bond donor and/or acceptor, forming crucial interactions with the target protein. nih.gov

For instance, in a study of indazole-3-carboxamides as CRAC channel blockers, the unique regiochemistry of the amide linker was found to be a critical determinant of activity. researchgate.net Molecular docking studies of indole-3-carboxylic acid derivatives as potential TIR1 antagonists revealed that interactions such as π–π stacking, hydrogen bonding, and hydrophobic interactions are important for binding. nih.gov

Stereochemical Considerations in Indazole Analog Design

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles.

In the design of indazole analogs, the introduction of chiral centers necessitates the consideration of stereochemistry. For example, if a substituent at the N1 position or on a side chain creates a chiral center, the individual enantiomers should ideally be synthesized and evaluated separately.

Molecular Mechanisms of Action and Biological Targets of Indazole Carboxylic Acid Derivatives

Targeting of Kinase Pathways

Kinases are crucial enzymes that regulate a vast number of cellular processes. The aberrant activity of protein kinases is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. Indazole carboxylic acid derivatives have been extensively developed as inhibitors of various kinases.

The Fibroblast Growth Factor Receptors (FGFRs) are a subfamily of tyrosine kinases involved in essential cellular processes like proliferation, migration, and repair. nih.gov Aberrant FGFR signaling is an oncogenic driver in several cancers, including bladder and liver cancer. nih.govnih.gov Indazole-based derivatives have emerged as potent inhibitors of FGFRs.

The mechanism of inhibition typically involves the indazole core binding to the ATP-binding pocket of the FGFR kinase domain. acs.org Structural studies reveal that the indazole ring forms crucial hydrogen bond interactions with amino acid residues in the hinge region of the kinase, such as Ala564 and Glu565 in FGFR1. acs.orgrsc.org This binding mode mimics the interaction of the adenine (B156593) moiety of ATP, effectively blocking the enzyme's catalytic activity.

Researchers have utilized structure-based drug design to optimize these inhibitors. For instance, modifications to the indazole scaffold have led to compounds with high potency and selectivity. One study reported a series of 1H-indazole derivatives as irreversible inhibitors of FGFR4, with compound 27i showing a half-maximal inhibitory concentration (IC₅₀) of 2.4 nM against FGFR4 and potent antitumor activity in xenograft models. nih.gov Another research effort developed indazole-containing fragments that inhibited FGFR1–3 in the micromolar range, demonstrating excellent ligand efficiency. nih.gov Further optimization led to the discovery of compound 13a (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide), a potent FGFR1 inhibitor with an IC₅₀ value of approximately 30.2 nM. nih.gov These findings underscore the potential of the indazole scaffold for developing selective and potent FGFR inhibitors.

Table 1: Inhibition of FGFR by Indazole Derivatives

Compound Target IC₅₀ (nM) Cellular Activity (IC₅₀) Reference
27i FGFR4 2.4 21 nM (huh7 cells) nih.gov
7n FGFR1 15.0 642.1 nM rsc.org
7r FGFR1 2.9 40.5 nM rsc.org
13a FGFR1 30.2 Not Reported nih.gov

| CH5183284 | FGFR1, FGFR2, FGFR3 | 9.3, 7.6, 22 | Not Reported | nih.gov |

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are fundamental regulators of the cell cycle. nih.gov Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. researchgate.net Indazole derivatives have been identified as effective inhibitors of various CDKs, thereby arresting the cell cycle.

These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding site on the CDK enzyme. nih.gov The indazole core is a privileged scaffold for this purpose. For example, tetrahydroindazole (B12648868) derivatives have been synthesized and shown to inhibit CDK2/cyclin complexes. nih.gov The inhibition of CDK2 is a promising strategy as it is required for DNA synthesis and mitosis. nih.gov

Furthermore, indazole derivatives have been developed to target other key cell cycle kinases. Specific inhibitors targeting the CDK4/6-cyclin D complex can induce G1 phase cell cycle arrest, which is a key therapeutic mechanism. nih.gov The FDA has approved several CDK4/6 inhibitors for the treatment of advanced breast cancer. researchgate.net Research has also identified indazole derivatives that show potent inhibition of CDK9, a kinase involved in transcription regulation. researchgate.net One such compound, 6a , was found to be a promising CDK9 inhibitor that induced apoptosis in MCF-7 breast cancer cells. researchgate.net Another indazole carboxylic acid analog, gamendazole (B1674601) , has been shown to be a potent oral antispermatogenic agent, suggesting that its primary target is Sertoli cells. researchgate.net

Table 2: Inhibition of CDKs by Indazole and Related Derivatives

Compound Target IC₅₀ (µM) Activity Reference
Compound 6a CDK9 0.424 - 8.461 Induces apoptosis in MCF-7 cells researchgate.net
Compound 4a CDK9 0.424 - 8.461 Cytotoxic and selective researchgate.net
Compound 8a CDK9 0.424 - 8.461 Cytotoxic and selective researchgate.net

| Gamendazole | Not Specified | Not Reported | 100% infertility in rats at 6 mg/kg | researchgate.net |

Beyond FGFR and CDKs, the versatile indazole scaffold has been employed to target a range of other protein kinases implicated in cancer.

Pim Kinases: These are a family of serine/threonine kinases that play a role in cell survival and proliferation. 6-azaindazole derivatives have been optimized to show picomolar potency against all three Pim kinases (Pim-1, -2, and -3). nih.gov

c-Kit, PDGFRβ, and FLT3: Some indazole derivatives act as multi-kinase inhibitors. For instance, compound 97 (N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea) was found to inhibit c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3). nih.gov

FLT3: Mutations in FLT3, particularly internal tandem duplication (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov The indazole moiety has been shown to be a key hinge-binder for type II FLT3 inhibitors, interacting with the Cys694 residue. nih.gov The dual inhibition of FLT3 and Pim kinases has been proposed as a promising therapeutic strategy for AML, as Pim kinase expression can contribute to resistance against FLT3 inhibitors. nih.gov

Table 3: Inhibition of Other Kinases by Indazole Derivatives

Compound Target(s) Kd or IC₅₀ Reference
Compound 97 c-Kit, PDGFRβ, FLT3 68.5 nM, 140 nM, 375 nM (Kd) nih.gov
Compound 83 Pim kinases Picomolar potency nih.gov

| Compound 103 | FGFR1 | 3.8 µM (IC₅₀) | nih.gov |

Regulation of Apoptotic Pathways and Cellular Proliferation

Indazole derivatives have demonstrated significant effects on the regulation of apoptosis and cell growth, positioning them as compounds of interest in the study of cancer biology.

Research into indazole derivatives has revealed their capacity to induce programmed cell death, or apoptosis. One study on an indazole derivative, compound 2f, showed that it dose-dependently promoted apoptosis in breast cancer cells. nih.gov This was associated with the upregulation of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade, and Bax, a pro-apoptotic protein. nih.gov Concurrently, the anti-apoptotic protein Bcl-2 was downregulated. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial pathway of apoptosis, with the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members determining the cell's fate. nih.govtaylorandfrancis.comtaylorandfrancis.combiosynth.com

Similarly, another indazole derivative, compound 6o, was found to induce apoptosis in a dose-dependent manner in chronic myeloid leukemia cells. nih.gov Western blot analysis confirmed that this compound significantly decreased the expression of the apoptosis-inhibiting protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This modulation of the Bcl-2 family proteins is a critical mechanism for initiating the intrinsic apoptotic pathway. nih.govtaylorandfrancis.comtaylorandfrancis.com

Table 1: Effect of Indazole Derivatives on Apoptosis-Related Proteins

Compound Cell Line Effect on Cleaved Caspase-3 Effect on Bax Effect on Bcl-2 Reference
Indazole derivative 2f 4T1 (Breast Cancer) Upregulation Upregulation Downregulation nih.gov
Indazole derivative 6o K562 (Chronic Myeloid Leukemia) Not specified Upregulation Downregulation nih.gov

This table is interactive. Click on the headers to sort.

Beyond inducing apoptosis, indazole derivatives have been shown to directly inhibit the growth and proliferative capacity of cancer cells. In vitro studies demonstrated that the indazole derivative 2f significantly decreased the proliferation of 4T1 breast cancer cells in both a dose- and time-dependent manner. nih.gov Furthermore, the compound effectively inhibited the ability of these cells to form colonies, with complete inhibition observed at a concentration of 1.25 μM. nih.gov The colony formation assay is a crucial in vitro method used to determine the cytostatic effects of a compound on cancer cells.

Receptor Interaction Profiles

The biological effects of 4,6-dichloro-1H-indazole-3-carboxylic acid and its analogs are also mediated through direct interactions with specific receptor systems, highlighting their potential as modulators of various physiological processes.

The indazole-3-carboxamide structure is a key feature for interacting with the serotonin (B10506) receptor 4 (5-HT4R). A study focused on the synthesis and evaluation of a series of indazole-3-carboxamides identified them as potent antagonists for the 5-HT4 receptor. nih.gov The research highlighted that modifications, such as alkylation at the N-1 position of the indazole heterocycle, could further enhance the antagonist affinity for this receptor. nih.gov This indicates that the core structure of indazole-3-carboxylic acid is a viable scaffold for developing selective 5-HT4R ligands. 5-HT4 receptor antagonists have been explored for their potential in treating conditions like diarrhea-prone irritable bowel syndrome and urinary incontinence. nih.gov

Derivatives of indazole-3-carboxylic acid have been central to the development of synthetic cannabinoids that modulate the activity of cannabinoid receptors CB1 and CB2. nih.gov Research has shown that indazole-3-carboxamide-based compounds can act as potent agonists at these receptors. nih.govresearchgate.net The structure of these synthetic cannabinoids, often featuring an indazole core, allows them to bind to and activate CB1 and CB2 receptors, mimicking the effects of endocannabinoids. nih.gov The affinity and efficacy of these compounds can be tuned by altering the substituents on the indazole ring, demonstrating the versatility of this chemical scaffold in targeting the endocannabinoid system. nih.gov

Indazole derivatives have been identified as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide, a key signaling molecule. A study on various nitroindazole compounds demonstrated their ability to reversibly inhibit both the constitutive (neuronal and endothelial) and inducible isoforms of NOS. nih.gov For instance, 7-nitroindazole (B13768) was found to be a potent inhibitor of the Ca2+/calmodulin-dependent NOS from the bovine brain, with a Ki value of 0.16 μM, and it was competitive with respect to both the arginine substrate and the tetrahydrobiopterin (B1682763) cofactor. nih.gov The same study showed that these indazoles also inhibit the inducible NOS from murine macrophages. nih.gov This suggests that the indazole ring system is a critical pharmacophore for interacting with the heme-iron center of NOS, thereby blocking its catalytic activity. nih.gov

Table 2: Inhibition of Nitric Oxide Synthase Isoforms by Nitroindazole Derivatives

Indazole Derivative NOS Isoform IC50 Value Ki Value Type of Inhibition vs. Arginine Type of Inhibition vs. Tetrahydrobiopterin Reference
7-Nitroindazole Bovine Brain CaM-dependent NOS 2.5 μM 0.16 μM Competitive Competitive nih.gov
7-Nitroindazole Murine Macrophage iNOS 20 μM 1.6 μM Noncompetitive Competitive nih.gov
6-Nitroindazole Bovine Brain CaM-dependent NOS 40 μM Not specified Not specified Not specified nih.gov
6-Nitroindazole Murine Macrophage iNOS 56 μM Not specified Not specified Not specified nih.gov
5-Nitroindazole Bovine Brain CaM-dependent NOS 1.15 mM Not specified Not specified Not specified nih.gov
5-Nitroindazole Murine Macrophage iNOS 240 μM Not specified Not specified Not specified nih.gov
Indazole Bovine Brain CaM-dependent NOS 2.3 mM Not specified Not specified Not specified nih.gov
Indazole Murine Macrophage iNOS 470 μM Not specified Not specified Not specified nih.gov

This table is interactive. Click on the headers to sort.

Specific Cellular and Biochemical Process Modulation

The biological effects of indazole carboxylic acid derivatives are rooted in their ability to interfere with fundamental cellular processes, including cell adhesion, cytoskeletal integrity, and enzymatic activity. The following sections detail the specific modulations observed with prominent derivatives of this chemical family.

Disruption of Sertoli-Germ Cell Adhesion in Reproductive Biology

A primary and well-documented effect of certain indazole carboxylic acid derivatives is the disruption of the critical adhesion between Sertoli cells and developing germ cells (spermatids) within the seminiferous tubules of the testes. nih.govclinician.com This disruption leads to the premature release of spermatids, resulting in infertility, an effect that has positioned these compounds as potential non-hormonal male contraceptives. wikipedia.org

The molecular underpinnings of this action are complex and involve the targeting of key proteins within the Sertoli cells. Gamendazole , an N-substituted derivative of indazole-3-carboxylic acid, has been shown to bind to Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1). nih.govwustl.edu The interaction with these target proteins in Sertoli cells is believed to initiate a cascade of events that culminates in the breakdown of the Sertoli cell-spermatid junctional complexes. nih.gov For instance, a rapid increase in the transcription of interleukin 1 alpha (Il1a), a known regulator of these junctions, is observed in rat Sertoli cells shortly after exposure to gamendazole. nih.govwustl.edu

Adjudin , another derivative, also exerts its antispermatogenic effects by targeting the Sertoli-germ cell interface, specifically the apical ectoplasmic specialization (ES), which is a testis-specific anchoring junction. nih.gov This leads to the exfoliation of elongating and elongated spermatids from the seminiferous epithelium. researchgate.net Similarly, lonidamine (B1675067) , a dichlorinated derivative of indazole-3-carboxylic acid, has long been recognized for its antispermatogenic properties, which are attributed to its disruptive effects on Sertoli cell function and the subsequent loss of germ cells. clinician.com

The targeted disruption of these cell-cell adhesions is a hallmark of this class of compounds and represents a significant area of their biological impact.

DerivativePrimary Target(s) in Sertoli CellsObserved Effect on Adhesion
Gamendazole HSP90AB1, EEF1A1Disruption of Sertoli-spermatid junctions. nih.gov
Adjudin Apical Ectoplasmic SpecializationInduces premature release of spermatids. nih.gov
Lonidamine Sertoli Cell FunctionCauses germ cell loss from seminiferous epithelium. clinician.com

Effects on Cytoskeletal Components (e.g., Tubulin Polymerization)

The cytoskeleton, a dynamic network of protein filaments including actin microfilaments and microtubules, is crucial for maintaining cell shape, adhesion, and intracellular transport. Several indazole carboxylic acid derivatives have been shown to perturb this network, contributing to their biological effects.

Lonidamine has been demonstrated to have a profound impact on the cytoskeleton of cancer cells. nih.gov Studies using immunocytochemical and ultrastructural analysis on epithelial squamous carcinoma (A431) and melanoma (M14) cells revealed that treatment with lonidamine induces a significant rearrangement of F-actin, leading to the disappearance of stress fibers. nih.gov Furthermore, lonidamine treatment resulted in the formation of perinuclear patches of tubulin, indicating a disruption of the microtubule network. nih.gov These alterations to the cytoskeleton are considered an additional mechanism of lonidamine's cytotoxic action. nih.gov

Gamendazole also affects the actin cytoskeleton in Sertoli cells. researchgate.net Treatment of cultured primary rat Sertoli cells with gamendazole leads to the disorganization of F-actin stress fibers. researchgate.net This effect is likely linked to its interaction with EEF1A1, a protein that, beyond its role in translation, is involved in the regulation of the actin cytoskeleton. nih.gov

Adjudin 's mechanism of action is also tied to the cytoskeleton. It perturbs the organization of actin microfilament bundles at the ectoplasmic specialization in the testis. researchgate.net This disruption of the actin network is a key step in the loss of adhesion between Sertoli cells and spermatids. researchgate.net

While direct evidence of This compound affecting tubulin polymerization is not available, the documented effects of its derivatives on both actin and tubulin components of the cytoskeleton suggest this is a likely area of biological activity for this chemical class.

DerivativeCell TypeEffect on Cytoskeleton
Lonidamine A431 (squamous carcinoma), M14 (melanoma)Rearrangement of F-actin, formation of perinuclear tubulin patches. nih.gov
Gamendazole Primary Rat Sertoli CellsDisorganization of F-actin stress fibers. researchgate.net
Adjudin Sertoli CellsPerturbation of actin microfilament bundle organization at ectoplasmic specialization. researchgate.net

Enzymatic Inhibition (e.g., Cyclooxygenase-2, Human Carboxylesterases)

The ability of indazole derivatives to inhibit specific enzymes is another facet of their molecular mechanism of action.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been a target for the development of anti-inflammatory drugs. A study on a series of (aza)indazole derivatives demonstrated their potential as selective COX-2 inhibitors. nih.gov One of the synthesized compounds exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.409 µM for COX-2 with excellent selectivity over COX-1. nih.gov While this study did not specifically include This compound , it highlights the potential of the indazole scaffold to be developed into potent and selective enzyme inhibitors.

With regard to human carboxylesterases , there is currently no available research in the public domain that documents the inhibitory activity of This compound or its closely related reproductive toxicants like gamendazole and lonidamine. These enzymes are important in the metabolism of a wide range of drugs and endogenous compounds.

The inhibitory potential of indazole carboxylic acids against various enzymes remains an area for further investigation, which could reveal new therapeutic applications for this class of compounds.

Derivative ClassTarget EnzymeNotable Finding
(Aza)indazole derivativesCyclooxygenase-2 (COX-2)A potent derivative showed an IC₅₀ of 0.409 µM for COX-2. nih.gov

Advanced Research Methodologies for Indazole Carboxylic Acid Investigations

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable for accelerating drug discovery by providing insights into molecular interactions and properties at an atomic level. For the indazole class of compounds, these approaches can predict how molecules like 4,6-dichloro-1H-indazole-3-carboxylic acid might interact with biological targets, thereby prioritizing synthetic efforts.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize inhibitors. nih.gov For the indazole scaffold, SBDD has been successfully employed to develop potent inhibitors for various protein kinases. nih.gov An in silico screening of 1H-indazole-3-carboxamides, for example, led to the identification of novel inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov The process involves docking virtual libraries of compounds into the target's binding site to predict binding affinity and orientation.

In the context of this compound, an SBDD approach would involve:

Target Selection: Identifying a relevant protein target where the indazole core is known or predicted to bind. Kinases are a prominent family of targets for indazole-based compounds. nih.govnih.gov

Docking: Virtually placing the this compound scaffold into the active site of the selected target. The chlorine atoms at positions 4 and 6 would be analyzed for their potential to form halogen bonds or occupy hydrophobic pockets, while the carboxylic acid at position 3 could form key hydrogen bonds with active site residues.

Optimization: Using the initial docking pose as a guide, chemists can design derivatives to improve potency and selectivity. For instance, the carboxylic acid could be converted to various amides to explore additional interactions, a common strategy for this class of compounds. nih.govnih.gov X-ray crystallography of a hit compound complexed with the target can confirm the binding mode and provide a high-resolution map for further rational design. nih.gov

When the 3D structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) becomes a critical tool. nih.gov This approach uses the structural information from a set of known active molecules (ligands) to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity.

For a compound like this compound, LBDD could be applied as follows:

Pharmacophore Modeling: If a series of indazole derivatives show activity against a particular target, a pharmacophore model can be generated. This model might identify the hydrogen bond donor/acceptor pattern of the indazole ring, the necessity of the carboxylic acid, and the role of the halogen substituents as key features for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov By analyzing a set of indazole analogues with varying substituents, a QSAR model could predict the activity of this compound based on its physicochemical properties, such as lipophilicity (LogP) and electronic effects of the chlorine atoms. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, simulating its movement and stability over time. nih.govresearchgate.net

Studies on indazole derivatives have utilized these techniques extensively. For example, docking and MD simulations were used to study indazole-3-carboxylic acid metal complexes as potential inhibitors of nitric oxide (NO) synthase. researchgate.net Another study used docking to identify potent 3-carboxamide indazole derivatives and MD simulations to confirm the stability of the ligand-protein interactions. nih.govajchem-a.com

A theoretical investigation of this compound would involve:

Docking: The compound would be docked into the active site of a relevant protein, such as a kinase or p21-activated kinase 1 (PAK1). nih.gov The docking score would provide an estimate of binding affinity, and the predicted pose would highlight key interactions.

MD Simulation: The top-scoring docking pose would be subjected to an MD simulation. This would assess the stability of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) over a period of nanoseconds. ajchem-a.com Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would indicate the stability of the complex and the flexibility of different parts of the protein, respectively. nih.gov

Table 1: Example Docking Scores for Indazole Derivatives Against Cancer-Related Proteins This table presents illustrative data from studies on related indazole compounds to demonstrate the application of molecular docking.

Compound Class Target Protein Finding Reference
1H-Indazole-3-carboxamides Murine double minutes-2 (MDM2) Compound 3c showed a high binding energy of -359.2 kcal/mol, indicating strong interaction potential. jocpr.com
Imidazolo-Triazole Hydroxamic Acids Histone Deacetylase 2 (HDAC2) Designed molecule F4 exhibited a maximum binding energy of -8.7 kcal/mol, superior to the standard inhibitor Vorinostat (-7.2 kcal/mol). ajchem-a.com
3-Carboxamide Indazoles Renal Cancer Receptor (PDB: 6FEW) Derivatives 8v , 8w , and 8y were identified as having the maximum binding energy in a series. researchgate.net

Fragment-Based Drug Discovery (FBDD) Strategies for Indazole Scaffold Elaboration

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target. nih.govsemanticscholar.org These initial fragment hits are then grown or linked together to produce a high-affinity lead compound.

The indazole core is an excellent starting point for FBDD. A notable success using this approach involved the identification of an indazole fragment hit from a high-concentration screen, which was subsequently optimized into a potent AXL kinase inhibitor. nih.gov Similarly, 1H-indazole-3-carboxamide derivatives were identified as PAK1 inhibitors through a fragment-based screening approach. nih.gov

The this compound molecule itself could serve as a valuable fragment in an FBDD campaign:

Fragment Screening: A library containing the title compound would be screened against a target of interest using biophysical methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography.

Hit Validation: Once a hit is confirmed, its binding mode is determined.

Fragment Elaboration: The initial fragment (this compound) would be elaborated. For example, the carboxylic acid group provides a convenient chemical handle to "grow" the fragment by adding other chemical moieties to explore and bind to adjacent pockets in the protein's active site, thereby increasing potency. nih.gov

Table 2: Example of Fragment-to-Lead Optimization for an Indazole-Based AXL Kinase Inhibitor This table illustrates the FBDD process where an initial indazole fragment was optimized to a potent inhibitor.

Compound Structure Description AXL IC₅₀ (nM) Reference
Fragment Hit 11 Indazole core 11,000 nih.gov
Optimized Inhibitor 54 Elaborated indazole scaffold 11 nih.gov

In Vitro Pharmacological and Biochemical Profiling

Following computational prediction and initial hit identification, in vitro pharmacological and biochemical assays are essential to experimentally validate the activity of a compound. These assays measure the direct effect of the compound on a purified enzyme or a cell-based system.

High-Throughput Screening (HTS) involves the automated testing of large libraries of compounds against a specific biological target to identify "hits"—compounds that modulate the target's activity. mdpi.comscienceintheclassroom.org This process is highly miniaturized, often using 384-well or 1536-well plates to maximize throughput and minimize the use of reagents and precious compounds. cuanschutz.edu

An HTS campaign relevant to this compound could be designed in several ways:

Target-Based Screening: A biochemical assay could be developed to measure the activity of a purified enzyme, such as a kinase. A library of compounds, including indazole derivatives, would be screened to find inhibitors of the enzyme. The discovery of an indazole-based AXL inhibitor was initiated through a high-concentration biochemical screen, a form of HTS. nih.gov

Phenotypic Screening: Instead of a single target, a cell-based assay is used to screen for compounds that produce a desired change in cell behavior or phenotype (e.g., inducing cancer cell death). A hit from such a screen, like this compound, would then be subjected to further studies to identify its specific molecular target.

Reaction Screening: HTS can also be used to rapidly discover optimal conditions for chemical reactions, which is crucial for synthesizing libraries of derivatives for screening. chemrxiv.orgpurdue.edu This would be valuable for creating a diverse library based on the this compound scaffold.

Enzymatic Assays for Potency and Selectivity Determination

Enzymatic assays are fundamental in the initial characterization of potential drug candidates like this compound. These in vitro assays directly measure the interaction of the compound with its purified target enzyme, providing quantitative data on its potency and selectivity.

A primary application for indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. To assess the inhibitory activity of this compound and its analogs against a specific kinase, a variety of assay formats can be employed. A common method is the luciferase-based kinase assay , which measures the amount of ATP remaining after a kinase reaction. researchgate.net Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

For instance, in the evaluation of related indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a P32 radioactive kinase assay was utilized to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. benthamdirect.com The selectivity of the compound is then determined by testing it against a panel of other kinases. A highly selective inhibitor will show potent inhibition of the target kinase while having minimal effect on other kinases.

The inhibitory potency of various indazole derivatives against different kinases has been documented. For example, certain 1H-indazole derivatives have shown potent inhibition of pan-Pim kinases with IC50 values in the nanomolar range. nih.gov Similarly, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been identified as potent FGFR1 inhibitors. semanticscholar.org

Table 1: Representative Enzymatic Inhibition Data for Dichloro-Substituted Indazole Analogs

Compound IDTarget KinaseAssay MethodIC50 (nM)Reference
10a FGFR1Enzymatic Assay69.1 ± 19.8 semanticscholar.org
13a FGFR1Enzymatic Assay30.2 ± 1.9 semanticscholar.org
Compound 1 FGFR1P32 Radioactive Kinase Assay100 benthamdirect.com

This table presents data for compounds structurally related to this compound to illustrate the application of enzymatic assays.

Chemical Biology Probes for Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of this compound, chemical biology probes can be designed and synthesized. These probes are typically analogs of the parent compound that have been modified to include a reactive group or a reporter tag, such as a fluorophore or a biotin (B1667282) molecule.

Affinity-Based Probes: These probes are designed to covalently label the target protein, allowing for its identification and enrichment from complex cellular lysates. A common strategy is to incorporate a photoreactive group, such as a diazirine, into the probe. nih.gov Upon photoactivation, the diazirine forms a reactive carbene that can form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. The probe can also be appended with an alkyne or azide (B81097) handle for subsequent "click" chemistry to attach a reporter tag for visualization or pull-down experiments.

Activity-Based Probes (ABPs): ABPs are another class of chemical tools that covalently react with the active site of an enzyme in an activity-dependent manner. While often used for enzymes with a reactive catalytic residue, the design of ABPs for kinases can be more challenging.

The development of such probes for this compound would enable a range of powerful experiments. For example, a fluorescently labeled probe could be used to visualize the subcellular localization of the target protein. A biotinylated probe could be used in pull-down experiments followed by mass spectrometry to identify the direct binding partners of the compound, confirming its target and potentially revealing off-targets. This information is invaluable for understanding the compound's full biological effects and for optimizing its selectivity. While the development of specific probes for every compound is a significant undertaking, the general principles of probe design offer a clear path forward for the detailed mechanistic investigation of promising indazole carboxylic acids. mdpi.com

Emerging Therapeutic Applications and Future Research Directions

Advancements in Anticancer Therapy Utilizing Indazole Carboxylic Acid Scaffolds

The indazole framework is a key component of several FDA-approved small-molecule kinase inhibitors used in cancer treatment, such as Pazopanib and Axitinib. mdpi.comnih.govnih.gov This has spurred extensive research into new derivatives, with the indazole-3-carboxylic acid moiety being a frequent starting point for chemical modification.

Research has demonstrated that coordination compounds formed between indazole-3-carboxylate and various transition metal ions exhibit notable anticancer potential. For instance, a nickel(II) complex, [Ni(3-ind)2(H2O)2], showed 1.5 to 2 times greater effectiveness than the indazole-3-carboxylic acid ligand alone when tested against Hep-G2 hepatoma and B16-F10 melanoma cell lines. researchgate.net This highlights a strategy where metal coordination can enhance the cytotoxic properties of the parent indazole structure. researchgate.net

Furthermore, synthetic efforts have focused on creating novel indazole derivatives with potent antiproliferative activities. Through molecular hybridization and structure-guided design, new compounds have been developed that show significant efficacy against various cancer cell lines. nih.govresearchgate.net One study reported a series of derivatives where compound 2f displayed potent growth inhibitory activity against several cancer cell lines. researchgate.netresearchgate.net This compound was found to induce apoptosis by modulating key proteins in the mitochondrial pathway, such as Bcl-2 and Bax, and also inhibited cancer cell migration and invasion. researchgate.netresearchgate.net Another research group synthesized 1H-indazole-3-amine derivatives, among which compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line and exhibited good selectivity over normal cells. nih.govmdpi.com

Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

Compound Cancer Cell Line Activity Metric (IC₅₀ in µM) Source
Compound 2f 4T1 (Breast) 0.23 researchgate.netresearchgate.net
A549 (Lung) 0.76 researchgate.netresearchgate.net
HCT116 (Colon) 1.15 researchgate.netresearchgate.net
K562 (Leukemia) 0.54 researchgate.netresearchgate.net
Compound 6o K562 (Leukemia) 5.15 nih.govmdpi.com
A549 (Lung) >50 nih.gov
PC-3 (Prostate) 26.4 nih.gov
Hep-G2 (Hepatoma) 15.6 nih.gov
[Ni(3-ind)₂(H₂O)₂] HepG2 (Hepatoma) More effective than ligand researchgate.net
B16-F10 (Melanoma) More effective than ligand researchgate.net
HT29 (Colon) - researchgate.net

These findings underscore the versatility of the indazole carboxylic acid scaffold in generating a diverse range of compounds with significant potential for development as targeted anticancer agents. nih.gov

Exploration of New Therapeutic Modalities (e.g., Boron Neutron Capture Therapy conjugates)

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that uses a non-toxic boron-10 (B1234237) (¹⁰B) isotope and non-toxic thermal neutrons to generate highly cytotoxic alpha particles and lithium-7 (B1249544) nuclei directly within tumor cells. nih.gov The success of BNCT is critically dependent on the development of boron delivery agents that can selectively accumulate in tumor tissue. The currently approved agents, L-boronophenylalanine (BPA) and sodium borocaptate (BSH), have limitations that drive the search for next-generation compounds. nih.govresearchgate.net

While no direct research has been published on the use of 4,6-dichloro-1H-indazole-3-carboxylic acid in BNCT, the indazole scaffold is highly amenable to chemical modification, making it a plausible candidate for developing new boron carriers. The synthesis of indazole derivatives often involves coupling reactions, such as the Suzuki coupling, which utilizes boronic acids or their esters. researchgate.netnih.gov This existing synthetic methodology provides a clear and established route for incorporating boron-containing moieties, such as boronic acids or larger polyhedral boron clusters like carboranes, onto the indazole framework. mdpi.com

A theoretical approach could involve conjugating a boron cluster to the indazole-3-carboxylic acid backbone. The design of such a conjugate would aim to combine the tumor-targeting potential that can be engineered into the indazole molecule with the neutron-capturing capability of the boron payload. Researchers are exploring various strategies to improve boron delivery, including conjugation to nanoparticles, liposomes, or monoclonal antibodies, which could also be applied to a boron-ated indazole derivative. researchgate.netresearchgate.net The development of such a "three-in-one" agent, integrating a targeting pharmacophore (the indazole derivative), an imaging component, and a therapeutic boron cluster, represents a promising future direction. mdpi.com

Strategies for Overcoming Pharmacological Challenges (e.g., Bioavailability, Drug Resistance)

The clinical success of any therapeutic agent hinges on overcoming pharmacological hurdles such as poor bioavailability and the development of drug resistance. Indazole-based therapeutics are no exception.

Bioavailability: Oral bioavailability is influenced by factors like aqueous solubility and membrane permeability. For indazole carboxylic acids, which can be lipophilic, strategies to enhance bioavailability are crucial. One approach involves structural modification to temper the polarity of the molecule. For instance, research on other indazole derivatives has shown that the incorporation of 3-fluoroindazole motifs can increase oral bioavailability. nih.gov Another powerful strategy is the prodrug approach, where a polar group like a carboxylic acid is temporarily masked (e.g., as an ester) to improve absorption. Once absorbed, the prodrug is metabolized back to the active carboxylic acid form.

Drug Resistance: Cancer therapies often face the challenge of acquired resistance. In targeted therapy, this can occur through mutations in the target protein. For example, resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer is a significant clinical problem. Research is actively addressing this by designing next-generation inhibitors. Indazole-based covalent inhibitors have been developed to target drug-resistant EGFR mutants. These compounds utilize the indazole scaffold as a "hinge binder" to interact with the kinase, while a reactive group forms a covalent bond with a specific cysteine residue (Cys797), leading to irreversible inhibition. nih.gov This approach demonstrates how the rational design of indazole derivatives can overcome specific resistance mechanisms.

Design and Synthesis of Next-Generation Indazole Carboxylic Acid Analogs with Enhanced Profiles

The quest for more potent and selective therapeutic agents drives the continuous design and synthesis of new indazole carboxylic acid analogs. Medicinal chemists employ several strategies to create next-generation compounds with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Studies: A cornerstone of drug design, SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. For indazole derivatives, this has involved introducing different substituents on the indazole ring and the phenyl ring to enhance potency and selectivity. nih.gov For example, modifying the N1 and N2 positions of the indazole ring can probe how the molecule occupies specific hydrophobic regions in a target enzyme.

Structure-Based and Knowledge-Based Design: By understanding the three-dimensional structure of the target protein, often through X-ray crystallography, researchers can design molecules that fit precisely into the active site. This structure-guided approach has been used to develop potent indazole amide derivatives as inhibitors of specific kinases like ERK1/2. nih.gov Similarly, knowledge-based design uses information from existing successful drugs to guide the synthesis of new analogs. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophores (active structural motifs) into a single molecule to create a hybrid compound with potentially enhanced or dual activity. nih.gov This approach was used to synthesize 1H-indazole-3-amine derivatives, aiming to find effective and low-toxicity anticancer agents. nih.govmdpi.com

A recently developed synthetic method allows for the direct and selective alkylation at the N1-position of indazole-3-carboxylic acid, which can simplify the synthesis of new analogs and metabolites with high yields. These advanced design and synthesis strategies are essential for producing novel indazole carboxylic acid derivatives with superior efficacy and better drug-like properties. nih.gov

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. The synthesis of the indazole scaffold is an area where these principles can have a significant impact.

Traditional methods for synthesizing indazoles can involve harsh conditions or hazardous reagents. Modern approaches focus on improving efficiency and environmental friendliness. Key green strategies applicable to indazole synthesis include:

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a primary goal. For example, a cyclocondensation reaction to form indazole amines has been successfully carried out in an ethanol-water mixture.

Alternative Energy Sources: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. Ultrasound has been used in the synthesis of 1H-indazoles, providing good yields efficiently.

Use of Green Catalysts: The development of efficient and reusable catalysts is central to green chemistry. Research has shown that natural, biodegradable catalysts, such as lemon peel powder, can effectively catalyze the synthesis of 1H-indazoles. Other approaches focus on metal-free catalytic systems or the use of boric acid as a mild catalyst for reactions like amidation.

These sustainable methods not only reduce the environmental footprint of chemical synthesis but also can lead to more efficient and cost-effective production of indazole-based pharmaceutical intermediates.

Q & A

Q. What are the standard synthetic routes for 4,6-dichloro-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., Cl at C4/C6). X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves tautomeric forms and hydrogen-bonding networks . Mass spectrometry (HRMS) validates molecular weight, especially for halogenated derivatives. For example, SHELX refinement of tritiated analogs like [³H]PSB-12150 confirms binding site geometry in receptor studies .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) post-synthesis?

  • Methodological Answer : Contradictory NMR signals may arise from tautomerism or impurities. Strategies include:
  • Recrystallization : Use acetic acid/water mixtures to remove byproducts .
  • Variable Temperature NMR : Identify dynamic tautomerism (e.g., indole NH proton exchange) .
  • Complementary Techniques : X-ray crystallography (via SHELXL) provides unambiguous structural assignments .

Q. What experimental design considerations are critical for radioligand binding assays using 4,6-dichloro-1H-indazole derivatives?

  • Methodological Answer : Tritiated derivatives like [³H]PSB-12150 require:
  • Receptor Preparation : Membrane homogenates from target tissues (e.g., CNS) to ensure binding site integrity.

  • Assay Validation : Include cold ligand competition (e.g., 10 μM unlabeled compound) to confirm specificity.

  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate Kd and Bmax values .

    • Data Table :
ParameterConditionReference
Incubation Time60–90 min (equilibrium)
Nonspecific Binding Control10 μM PSB-12150
Temperature25°C (room temp)

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with density functional theory (DFT) optimizes ligand-receptor interactions. For example:
  • Docking Studies : Align the carboxylic acid moiety with polar residues in target enzymes.
  • Solubility Prediction : LogP calculations (via ChemAxon) guide derivatization (e.g., ester prodrugs) .
  • Validation : Compare computational Ki values with experimental radioligand binding data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.